molecular formula C19H22N2O2 B6921397 N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline

Cat. No.: B6921397
M. Wt: 310.4 g/mol
InChI Key: NLJVWVSHPRIEGX-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline is a complex organic compound characterized by its benzoxazole core and an aniline group

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)22-12-15-7-6-8-16(11-15)20-14(3)19-21-17-9-4-5-10-18(17)23-19/h4-11,13-14,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVWVSHPRIEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)NC(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of nitro compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is particularly useful in the design of new pharmaceuticals and materials.

Biology: The compound has shown potential in biological studies, particularly in the development of antibacterial and antifungal agents. Its ability to interact with microbial cell membranes makes it a candidate for new therapeutic agents.

Medicine: N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline has been investigated for its antitumor properties. Its mechanism of action involves the disruption of cellular processes in cancer cells, making it a potential candidate for cancer treatment.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials with enhanced performance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its benzoxazole core can bind to enzymes and receptors, disrupting their normal function. The aniline group enhances its ability to penetrate cell membranes, increasing its efficacy.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of key enzymes involved in microbial growth and cancer cell proliferation.

  • Receptors: Binding to cellular receptors, leading to the modulation of signaling pathways.

Comparison with Similar Compounds

  • N-[1-(1,3-benzoxazol-2-yl)-4-piperidinyl]-N-propylamine: A related compound with a similar benzoxazole core but different substituents.

  • N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine: Another benzoxazole derivative with antitumor activity.

Uniqueness: N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.

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